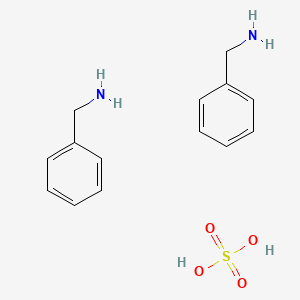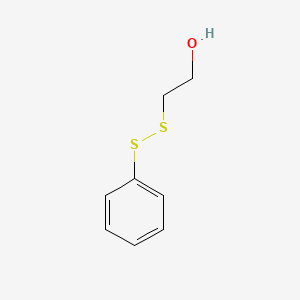
2-(Phenyldisulfanyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenyldisulfanyl)ethan-1-ol is an organic compound characterized by the presence of a disulfide bond and a hydroxyl group. The compound’s structure consists of a phenyl group attached to a disulfide linkage, which is further connected to an ethan-1-ol moiety. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyldisulfanyl)ethan-1-ol typically involves the reaction of thiophenol with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the chlorine, resulting in the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Phenyldisulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Phenyldisulfanyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenyldisulfanyl)ethan-1-ol involves its interaction with molecular targets through its disulfide and hydroxyl groups. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)ethanol: Similar structure but with a single sulfur atom instead of a disulfide bond.
2-(Phenylsulfinyl)ethanol: Contains a sulfoxide group instead of a disulfide bond.
2-(Phenylsulfonyl)ethanol: Contains a sulfone group instead of a disulfide bond.
Uniqueness
2-(Phenyldisulfanyl)ethan-1-ol is unique due to its disulfide bond, which imparts distinct redox properties and reactivity compared to similar compounds with single sulfur atoms or different sulfur oxidation states. This uniqueness makes it valuable in specific chemical and biological applications.
Properties
CAS No. |
63369-64-2 |
|---|---|
Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(phenyldisulfanyl)ethanol |
InChI |
InChI=1S/C8H10OS2/c9-6-7-10-11-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
VHQMANHQXQFAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


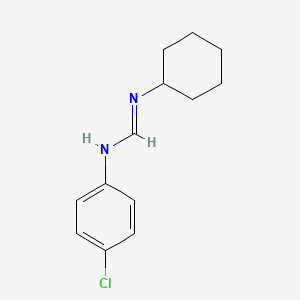
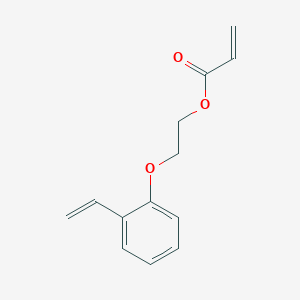
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
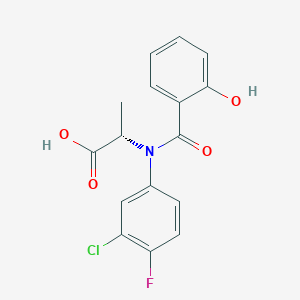
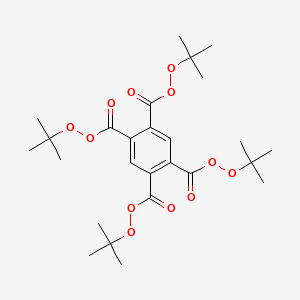



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
